6-Ethoxypyridazine-3-carboxylic acid

Description

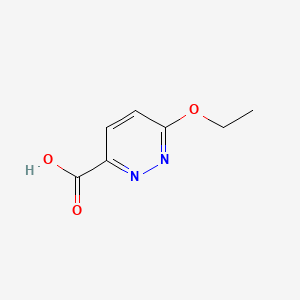

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5(7(10)11)8-9-6/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNDGPIMVAZVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652790 | |

| Record name | 6-Ethoxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142054-74-8 | |

| Record name | 6-Ethoxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Ethoxypyridazine-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxypyridazine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The pyridazine core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the chemical properties, a detailed proposed synthesis, reactivity, and potential applications of this compound, positioning it as a valuable scaffold for the development of novel therapeutics.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a diverse array of therapeutic agents. Pyridazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antidepressant, anti-hypertensive, and anti-tumor properties. The carboxylic acid functionality at the 3-position provides a crucial handle for chemical modification, allowing for the synthesis of a wide variety of derivatives such as esters and amides, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The ethoxy group at the 6-position can enhance lipophilicity and influence the metabolic stability of the compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be inferred from available supplier data and comparison with closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | Calculated |

| Molecular Weight | 168.15 g/mol | Calculated |

| Appearance | White to light yellow crystalline powder[1] | Predicted[1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[1] | Predicted[1] |

| Melting Point | Data not available | - |

| pKa | Data not available | - |

| Stability | Relatively stable at room temperature and pressure.[1] May react under conditions of high temperature, or in the presence of strong acids or bases.[1] | Predicted[1] |

Synthesis of this compound

A robust synthesis for this compound can be proposed based on the well-documented synthesis of its methoxy analog, 6-methoxypyridazine-3-carboxylic acid.[2] The synthetic strategy involves a two-step process starting from 3-chloro-6-methylpyridazine.

Caption: Key reactions of this compound.

Esterification

Ester derivatives can be readily prepared via Fischer esterification or by using coupling agents.

Protocol: Fischer Esterification

-

Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude ester, which can be purified by column chromatography or recrystallization.

Amide Coupling

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent to activate the carboxylic acid.

Protocol: Amide Coupling using HATU

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Add the coupling agent, such as HATU (1.1 equivalents), to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the pyridazine ring protons.

-

Ethoxy group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.5 ppm (2H, -OCH₂-).

-

Pyridazine ring: Two doublets in the aromatic region (typically between 7.0 and 9.0 ppm), corresponding to the two protons on the pyridazine ring. The exact chemical shifts will be influenced by the electronic effects of the ethoxy and carboxylic acid groups.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Ethoxy group: Two signals around 15 ppm (-CH₃) and 65 ppm (-OCH₂-).

-

Pyridazine ring: Four signals in the aromatic region (typically between 120 and 160 ppm).

-

Carboxylic acid carbonyl: A signal in the downfield region, typically around 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O stretch (ether and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

-

C=N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the established biological activities of pyridazine derivatives.

-

Anti-inflammatory and Analgesic Agents: Many pyridazine-containing compounds have shown potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

-

Antimicrobial Agents: The pyridazine ring is present in several compounds with antibacterial and antifungal properties. Derivatives of this compound could be explored for their efficacy against various pathogens.

-

Anticancer Agents: The pyridazine scaffold has been incorporated into numerous anticancer agents that act through various mechanisms, including kinase inhibition and apoptosis induction.

-

Cardiovascular and Antihypertensive Agents: Certain pyridazine derivatives have been developed as cardiovascular drugs, including antihypertensive agents.

The carboxylic acid group allows for the facile introduction of various substituents, enabling the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a two-step sequence from commercially available starting materials. The presence of a reactive carboxylic acid handle allows for straightforward chemical modification to generate diverse libraries of ester and amide derivatives. The inherent biological potential of the pyridazine core suggests that derivatives of this compound are promising candidates for the development of novel therapeutics in a range of disease areas. Further investigation into the synthesis of a wider range of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

- Elkotamy, M. S., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine-grafted coumarins as selective carbonic anhydrase inhibitors and tubulin polymerization inhibitors with potent anticancer activity. International Journal of Biological Macromolecules.

- Bashir, M. K., et al. (2024). IN SILICO STUDY OF NSAIDs CONJUGATED WITH COUMARINS AS NEW ANTI-INFLAMMATORY COMPOUNDS.

-

MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.

-

Alchemist-chem. (n.d.). 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

Sources

Synthesis of 6-Ethoxypyridazine-3-carboxylic acid from starting materials

An In-depth Technical Guide to the Synthesis of 6-Ethoxypyridazine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore in a variety of biologically active molecules.[1][2][3] This document outlines a multi-step synthesis starting from commercially available precursors, with detailed experimental protocols, mechanistic insights, and safety considerations. The presented route is designed to be both scalable and reproducible in a standard laboratory setting.

Introduction and Strategic Overview

The synthesis of substituted pyridazine derivatives is a cornerstone of modern medicinal chemistry.[1][2] These nitrogen-containing heterocycles are prized for their unique physicochemical properties, including their capacity for hydrogen bonding and their role as bioisosteres for other aromatic systems.[3] this compound, in particular, serves as a valuable building block for the elaboration of more complex molecular architectures.

This guide details a robust synthetic strategy centered around a key nucleophilic aromatic substitution (SNAr) reaction. The overall approach involves the initial synthesis of a suitable precursor, 6-chloropyridazine-3-carboxylic acid or its ester, followed by displacement of the chloro group with an ethoxy moiety, and subsequent final modification to yield the target acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a disconnection at the ether linkage, pointing to a 6-halopyridazine precursor. To facilitate both the substitution reaction and subsequent purification, the carboxylic acid is often protected as an ester. This leads to the key intermediate, ethyl 6-chloropyridazine-3-carboxylate (3), which can be accessed from 3,6-dichloropyridazine (4), a readily available starting material.

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediates

The success of this synthetic route hinges on the efficient preparation of the key intermediate, an ester of 6-chloropyridazine-3-carboxylic acid. While the direct ethoxylation of the carboxylic acid is possible, prior esterification is recommended to improve solubility in organic solvents and to avoid undesirable side reactions with the acidic proton.

From 3,6-Dichloropyridazine to 6-Chloropyridazine-3-carboxylic Acid

While not the primary route detailed here, it is worth noting that 6-chloropyridazine-3-carboxylic acid can be synthesized from 3,6-dichloropyridazine. One approach involves the selective hydrolysis of one of the chloro groups, which is often challenging, or a more controlled sequence of reactions. A more common precursor is 3-chloro-6-methylpyridazine, which can be oxidized to the carboxylic acid.[4] For the purposes of this guide, we will consider 6-chloropyridazine-3-carboxylic acid as a commercially available starting material or one synthesized via established literature methods.

Esterification of 6-Chloropyridazine-3-carboxylic Acid

The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation in organic synthesis.[5] The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, is a classic and effective method.[6][7] This reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it is formed drives the reaction to completion.[6]

Caption: General workflow for the esterification of 6-chloropyridazine-3-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 6-Chloropyridazine-3-carboxylate (3)

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 6-Chloropyridazine-3-carboxylic acid | 158.54 | 10.0 g | 0.063 |

| Ethanol (absolute) | 46.07 | 150 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 1.5 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazine-3-carboxylic acid (10.0 g, 0.063 mol) and absolute ethanol (150 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (1.5 mL) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into 300 mL of ice-cold water and neutralize by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure ethyl 6-chloropyridazine-3-carboxylate.

Core Reaction: Nucleophilic Aromatic Substitution

The key step in this synthesis is the displacement of the chloride at the C6 position of the pyridazine ring with sodium ethoxide. The electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group activates the ring towards nucleophilic attack, making this SNAr reaction efficient.

Mechanism Insight: The reaction proceeds via a Meisenheimer-like intermediate. The ethoxide ion attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the desired product.

Experimental Protocol: Synthesis of Ethyl 6-Ethoxypyridazine-3-carboxylate (2)

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 6-chloropyridazine-3-carboxylate | 186.59 | 10.0 g | 0.054 |

| Sodium Metal | 22.99 | 1.48 g | 0.064 |

| Ethanol (absolute) | 46.07 | 120 mL | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a 250 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.48 g, 0.064 mol), cut into small pieces, to absolute ethanol (80 mL) under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.

-

Once the sodium ethoxide solution has cooled to room temperature, add a solution of ethyl 6-chloropyridazine-3-carboxylate (10.0 g, 0.054 mol) in absolute ethanol (40 mL) dropwise.

-

Heat the resulting mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water (100 mL) and extract with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify by column chromatography on silica gel to yield pure ethyl 6-ethoxypyridazine-3-carboxylate.

Final Step: Saponification to the Target Molecule

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide, followed by acidification.[8]

Experimental Protocol: Synthesis of this compound (1)

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 6-ethoxypyridazine-3-carboxylate | 196.19 | 8.0 g | 0.041 |

| Sodium Hydroxide | 40.00 | 2.45 g | 0.061 |

| Water | 18.02 | 50 mL | - |

| Dioxane or Ethanol | - | 50 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Dissolve ethyl 6-ethoxypyridazine-3-carboxylate (8.0 g, 0.041 mol) in a mixture of dioxane or ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide (2.45 g, 0.061 mol) and stir the mixture at room temperature overnight, or heat gently (e.g., 50-60 °C) for 2-3 hours to expedite the reaction.

-

Monitor the hydrolysis by TLC.

-

Once complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Safety and Handling

-

Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

-

Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Chlorinated Reagents: 3,6-Dichloropyridazine and its derivatives are potentially toxic and irritants. Avoid inhalation and skin contact.

-

Solvents: Ethanol is flammable. Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

A thorough risk assessment should be conducted before commencing any of the described procedures.

Conclusion

This guide presents a logical and well-documented synthetic route for the preparation of this compound. The pathway leverages fundamental organic reactions, including esterification, nucleophilic aromatic substitution, and saponification. The provided protocols are detailed to ensure reproducibility and can be adapted for various scales. This molecule serves as a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from Org. Synth. Coll. Vol. 6, p.580 (1988); Vol. 54, p.47 (1974). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESElAuF2Jf5QkKGtWOWGfS_mKBLGBvAA-rkRyeuc1CKvPhmkLG7hWRzCQXTOtsVHp8Xtp4FJAG5JK86Fnxraj2NuwcHGmqbtK71FhkpNn_QRbsOQjb6epeZdCsyGKePmltjCPG]

- ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from a study on the synthesis of this key intermediate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNaI2kzWfH9qPi2YJNykyl7OqFQH0IPDVVkXu5fmC1O9kBszRdbCHN0nwFLPfmZYsXPvjiVD2-Ubyn3RcD0tzAfZzs1SwmzER-F_-YVwQbItL3TDsxnB3wPPwNYCQfphS8XNatnL23LVpgYMgruGyr4vliW3H6hloI-YHsDYGHe3YUeb56VHFYKn7S7IvcanStiOwnuK4t5z6frwOZ813VjyI=]

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. This patent describes a similar synthesis for the methoxy analog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoVdH_Rnv-8UC3E7y32uZbBhS4rBDw6E0xFrn1qcxTT5MHWyf1ruQo7vP59Ahqu4NuhufirIPSbYaIEx9tgC79uG0eNyPsXF-HehJVsPprR2zwZwl_760KVtOs_wcx7_qInv1C20PWMhTuazU=]

- Chemguide. (n.d.). Hydrolysis of Nitriles. This resource provides background on the conversion of nitriles to carboxylic acids, a related transformation to ester hydrolysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1KFVJDzJvPg8dU7fYK67x24xxEfTcjtG1mEWhnByhJYKt6ASpd9WEfxYCYag66PiV1EPsTf_SEF8oRBXmvkpg7_8udxWF13V_AI2vCauARN8LUmPvg0p7ep5enWBqiVEvL0Xbkd6GMFJIweIHn1h8tgMyCEKiU6WgqlcH]

- El-Gaby, M. S. A., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(11), 18765-18777. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9A71VauPYU7aaoBA16GmmjH5QiOqMWzYXEGnI_wPew9JWts7enfCkvEGkAqt7qcTvWmTB_EXk7UELxZes0r2isPT8aoiH2_ob6IoXTVn8bTiLv1YVcnsEBBP19B1PzklIQceQYXq3Qee_dFU=]

- Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid. Product information page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBGcPLGDURP03Nvc7we6wbXXGhOg1CdJAKsWWvQQjfYFSdkk72cbebPogx772PrSS65N75HwgXi7DmhWCXdC-u9hyERJe60-FNTfcYpOCscViTNeAvbNYtJscw_SQLhHC1kgj-F4dt8iDGCrii6s_K9zo-ew==]

- Google Patents. (n.d.). CN112645883A - Preparation method of 3,6-dichloropyridazine. This patent details the synthesis of a key starting material. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgCTFcpMk0Qk0O_xCfUINAsbmaaYoOnLhW6BYMZEW7pRSyHBocF5NJuqPC_PwX3Fuo9T-ca4qQhAtbay8loHYudQXZ7woFdHZeDloUoCV1nQ4Pk4LDWyTxUbZ-sA8eo5xShb1IZSErNIT7k2g=]

- Al-Dahlaki, M. H., & Mohammed, A. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 22(10), 3269-3279. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0b-YGz64329jzIgtNFk0TzkgKDY8IbL84UvCBlSOXSNv2YedX5TPxNC3uLyFLs9VNLwElBQaiM1u_s_v39i0JcUpZvS3EwAMjXdHCdkvufQ19bFXTztxZ0_V9Ty7yK2AECMh6pQucJG_UiGM3tv7iGcoFoO2XZKOl9s3TP_I-5gSyCNfulMUxfPcEPVmeZYSJ9LtovjCS34apn05744ZBXypSicckGdkLluRGtrm6b9Q_mh_0VpmCO9W4Efnnl4hh-_EAeKapk6WxKQ==]

- LookChem. (n.d.). 6-Ethoxypyridine-3-Carboxylic Acid. Product and synthesis information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsZFCmQvZhSZIgTEsEJpvAs6IpQtXgsF3OTW_oTQ7E-8v99q3OI0eLxQhkJmUymAFWt2UsOuHXcZRoRstmrsXatziS0_037Ye8pQgvuYjtHHcJmfiL8uarLtVKHP7TGOuCuSdarcylhm2amxUxjdD8vwLVTlPlUsnOvaDt5udfZbM8BbYpbNNCCdKYV1NZMZTJ]

- Google Patents. (n.d.). US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide. Provides context on pyridazine chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCO1dwwl8x4wgHY7L4D7WixqUxs-kGNAsbr6MMniWVcyYzHjpnxz4uDPbbI0h2R_RGuAD72CLsAmTSEgTJMEZxusSkn7in7-nuAuPapAkIyLJc02T4xRS7-rPUiqGi-JrcucqzVn2d42xYqwvHvO8=]

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJWVTul_u5tRiymOULk_Jsm7L4VHX6thslycnpTMe1a28BTTTedqyFL75U_4yCcfPb5i20Cq_HVoe1oB6UURiDmkTj870jPQRIsvsViZgIlg-fWq8CuPH1SxyvyyyLp7-18VA9_cAkXAbTPMZvuojnMjFBfjtFavEdrcBkKEZBNLvy1_c=]

- jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpSN8FzxMVZW9YP0lv53OYdhC30_CI9c1hA80PIWAiGzjrx2UceQOZEn0MZe9WSwAMre6bR6-j5wuzE7u6bEVMawuaLppsF89Z_7BgOOtwv1M8mL2whzERpuPfaVOx-094IwA7V_I=]

- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo5I4sfmRI-Dn_J_zDhD_soGV404IetsF4IaQoZH7iDZHTj6GdvrToL76LRHvbvLVTpZSTfjVzXHCPyP0eP4oCnnr7yLsdCy3SnigJm17nlMP2IqEM3FRlbwB17Spqk-w=]

- Patsnap. (n.d.). Method for synthetizing 3,6-dichloropyridazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeTtdRKeclxSP46t_oaglSRDh7iVRGsyUfdYYeaMtp_XPR6MvK9jEUKrRUo6QNfH_TVPmeGNQbP9yYzetiVDY2FzMpvQn_JlN3ydMThbxy6RCk2JZS6PtFFt_5FZ4yaIM5rAUV3B0dwE4=]

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjLXQFLzYsdZ5VuQGfGXFt6mE8JQZfIrbkTLg2Gb3PRwHO_rXq8RziFHt3_9OzRIjmBRsRURGSa0cfhlNeCFrAWHrwz5SxW15rcZw5WJUlESlg0zyEsq_b0VjiYaknVpuBRT8td8SSR0DRBzh71PuQi6pa2rCqfAke0uCIdyLzdpnGqMLxows0mfS7r7Y=]

- SpringerLink. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD7tCI1N9gPw3UeZbjFpqFTon7AR8HZ_AM9-xz2mTnmR_tPjBlMftFxsAq7tPvETdpkwgUrMnafaunYR5xPiA5JuBdhSSF93Vqnsk9srHYTvF1Fo9xZDkGcVJqHMNgBkf0C4sQJ7-OxV_cizUN]

- Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carboxylic acid. Product information page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETAx8cAuKcgVhi1BvSD6ITqXTPgU53rKQ0ScTxPbJ79ZPJJNhSQvptYgHtfEDDcV01GjcaXHbm-tQP8wOwigequn3LbpyBBolw4pLNc7JjgY4qDoSTUpiujvyR1Nk9r0epog9QWx5ZoEjfJLOGwMK9gIPpWQ==]

- ResearchGate. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [https://vertexaisearch.cloud.google.

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSJmsYwDfp88DJoKekXd7e3fChmA5uRiIr1WykxH8ZlQg1CJ8Uui_NT9iFbmdOO1CaDMR4b6WWLofMYCNklFSwzi6o6EdWG6uQhbQxlwuLy_1bPDe8LYDf4AgdDsR3iykn6Ww69GchU0-yxho=]

- Organic Chemistry Portal. (2019). Ester synthesis by esterification. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDrGlv911d0tPZLmrt3KtrT0a0jNznpVkXmrBr9Vf8x3yJaiy7_kK054DJvogf9rVrqAZ5TgRpaoIKEPgqMwkP8ACoyKLZU4C3xuxoqphzacTibUe94R0Hw_K_v3Qy9UenIJYAtHptMRa9Kl2ghCuMS64qKu_8Dah0LXT9Qt2HvksRNavK_Q==]

- Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ClLqpSPp6jMDmgyj2NYdhqxJSne81HKjKruQf63uicmXVjfBrqb8oPEPDBQqb06qLcHaRuL5sdGd-bNNetcWhLvrVaKcmFTPeClcKClStEfCqI2kjr1s6iGDUo6XpRbMJSE54TLNpLw1ylp1pUA24E8o9Rj8LCPHIGIibppsnlXxhHGcAjdVckOV4OlK]

- Chad's Prep. (2021). Retrosynthesis with Carboxylic Acids Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfqh5EP2exRHSHv8qzivB6KTO2O42b2StCNFqOVoC9L1Jvt8Bcj8tgV3Usxzkp3JTWBFmZd0uneI0kj8NeY8uqLuHCkqUhoU_XONm3rJKWYhjzU6IttXDTPO3KVmsLUT8SS0xtBuU=]

- Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvaCkniY2YleIyXBrTmny8rxmlz15Ld2tSQLLHClhCxPcyO90EdriILsocQ94sfFV4iGzknzSaKE0u_QQErNuYzHZrxVyZlAGmizoj72MyvXXAsWE0-gSeWXhxuYyScPWN8H7Ry0Bzov0M06_yxerChTZTT0cRnnB3dKlVvA==]

- BLD Pharm. (n.d.). 6-Chloropyridazine-3-carboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHZLFXTH91SGL4ekmBWTrjgkwUqg5S__O_7UOmQTeoCFRtDtGwrCznnjkK-KY_jB8wIhHAl3l1MIqzz5sMxZc9ESO3nPrIfs5j0MBVPoVY3k87jOh7TysOEQw5ocQQ_VwQuKXpFsKa8MkM6Q==]

Sources

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

Unlocking the Therapeutic Promise of 6-Ethoxypyridazine-3-carboxylic acid: A Technical Guide to Elucidating its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] 6-Ethoxypyridazine-3-carboxylic acid, a member of this versatile class, represents a molecule of significant interest. However, its specific mechanism of action remains largely uncharacterized in scientific literature. This technical guide, therefore, serves not as a static review, but as a strategic roadmap for the modern researcher. It provides a comprehensive, hypothesis-driven framework for systematically elucidating the compound's mechanism of action, from foundational molecular profiling to in-depth experimental validation. By synthesizing data from structurally related compounds and detailing robust, field-proven experimental protocols, this document empowers scientific professionals to unlock the therapeutic potential of this promising molecule.

Molecular Profile and Physicochemical Landscape

A thorough understanding of a compound's physical and chemical properties is the bedrock of mechanistic investigation. These characteristics govern its solubility, stability, and ability to interact with biological systems. This compound is a heterocyclic compound featuring a pyridazine ring substituted with an ethoxy group at the 6-position and a carboxylic acid group at the 3-position.

The presence of the carboxylic acid functional group suggests the molecule is a weak acid, capable of donating a proton to form a carboxylate ion.[5] This feature is critical for potential interactions with biological targets through hydrogen bonding and ionic interactions. The ethoxy group, a hydrophobic moiety, may influence the compound's ability to cross cellular membranes.[6]

| Property | Description | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | Inferred |

| Appearance | Typically a white to light yellow crystalline powder. | [6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane. | [6] |

| Key Functional Groups | Carboxylic Acid, Pyridazine Ring, Ether (Ethoxy group). | [5] |

The synthesis of this compound and its analogs, such as the 6-methoxy derivative, has been documented, ensuring its availability for research purposes.[7][8] Common synthetic routes involve the oxidation and subsequent alkoxylation of substituted pyridazines.[7]

The Bioactivity Landscape: Clues from a Privileged Scaffold

While direct data on this compound is sparse, the broader families of pyridazine and pyridine carboxylic acid derivatives are rich with pharmacological activity. This body of literature provides a strong basis for forming logical, testable hypotheses about its potential mechanism of action.

-

Anti-inflammatory and Analgesic Activity: This is one of the most prominent activities of pyridazine derivatives.[3] Structurally related pyridine carboxylic acids are known to function as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[9]

-

Enzyme Inhibition: Beyond COX, this class of compounds has been shown to inhibit a wide range of enzymes, including various kinases, urease, and acetylcholinesterase, highlighting their potential to modulate diverse signaling pathways.[9][10]

-

Anticancer Properties: Many pyridazine derivatives have been investigated for their potential to inhibit cell proliferation and induce apoptosis in cancer cell lines.[1][4] This activity is often linked to the inhibition of protein kinases that are critical for cancer cell growth and survival.

-

Antimicrobial and Antiviral Activity: The pyridazine scaffold is also found in compounds with demonstrated activity against various bacterial, fungal, and viral pathogens.[1][2]

This evidence strongly suggests that this compound is unlikely to be biologically inert. The most compelling starting point for investigation lies in its potential as an anti-inflammatory agent, likely acting through the inhibition of a key regulatory enzyme.

Hypothesis-Driven Mechanistic Exploration

Based on the bioactivity of analogous structures, we can formulate primary and secondary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of Pro-Inflammatory Enzymes

The structural motifs within this compound are consistent with those of known anti-inflammatory agents, particularly those that target enzymatic pathways. A primary hypothesis is that the compound exerts anti-inflammatory effects by directly inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.

Secondary Hypothesis: Modulation of Inflammatory Kinase Signaling

Protein kinases are master regulators of cellular signaling, including the inflammatory response. Pathways such as the NF-κB and MAPK signaling cascades are central to the production of inflammatory mediators. Pyridine and pyridazine scaffolds are cornerstones of many kinase inhibitors.[9] Therefore, a plausible alternative or complementary mechanism is the inhibition of a key kinase, leading to a downstream reduction in the expression of pro-inflammatory genes.

An Integrated Experimental Strategy for Mechanism Elucidation

To systematically test these hypotheses, a multi-stage experimental approach is essential. This workflow is designed to first establish a therapeutic window for the compound, then test the specific molecular hypotheses in vitro, and finally, validate the findings in a relevant in vivo model.

Stage 1: Preliminary Cytotoxicity and Viability Assessment

Causality: Before any mechanistic study, it is imperative to determine the concentration range at which the compound is not cytotoxic. Attributing a specific anti-inflammatory effect is impossible if the compound is simply killing the cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Protocol: MTT Cell Viability Assay [12][13]

-

Cell Seeding: Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[13]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will establish the concentration range for subsequent experiments where viability is >90%.

Stage 2: In Vitro Mechanistic Assays

With a non-toxic concentration range established, the next step is to directly test the molecular hypotheses.

Protocol 1: In Vitro Kinase Inhibition Assay [14][15]

Causality: This biochemical assay directly measures the ability of the compound to inhibit the catalytic activity of a specific, isolated kinase enzyme. This determines if the compound is a direct inhibitor, independent of any complex cellular processes. The choice of kinase can be guided by screening against a panel or by selecting a key inflammatory kinase like IKKβ or p38 MAPK.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the specific kinase enzyme, and its corresponding substrate (a peptide or protein).

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a known inhibitor as a positive control and a vehicle (DMSO) control.

-

Initiation: Start the reaction by adding ATP. The concentration of ATP should be close to its Km value for the enzyme to enable sensitive detection of competitive inhibitors.[16]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the remaining kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining in the well (less ATP means more kinase activity). Alternatively, radiometric assays measuring the incorporation of ³²P from [γ-³²P]ATP onto the substrate can be used for high sensitivity.[14]

-

Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Anti-Inflammatory Assay (LPS-stimulated Macrophages) [17][18]

Causality: This assay moves from a purified enzyme to a relevant cellular model of inflammation. RAW264.7 murine macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which potently activates inflammatory pathways.[17] By measuring key inflammatory outputs, we can determine if the compound can block the inflammatory response in a cellular context.

-

Cell Seeding: Seed RAW264.7 cells in a 24-well plate as described previously.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. Include a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control. Incubate for 18-24 hours.[18]

-

Supernatant Collection: Collect the cell culture supernatant for analysis of secreted inflammatory mediators.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.[19]

-

-

Analysis: Compare the levels of NO and cytokines in compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Stage 3: In Vivo Proof-of-Concept

Causality: Positive results from in vitro assays are promising, but they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex interplay of different cell types in a whole organism. An in vivo model is crucial to demonstrate that the compound has efficacy in a living system. The carrageenan-induced paw edema model is a standard and well-accepted method for evaluating acute anti-inflammatory drugs.[20][21]

Protocol: Carrageenan-Induced Paw Edema in Rats [22]

-

Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Administration: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and 2-3 dose levels of this compound. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. A significant reduction in paw swelling indicates in vivo anti-inflammatory activity.

Data Presentation and Interpretation

Table 2: Example Data from In Vitro Assays

| Assay | Parameter | This compound | Positive Control (e.g., Indomethacin) |

| COX-2 Inhibition | IC₅₀ (µM) | [Result] | 0.2 |

| Kinase X Inhibition | IC₅₀ (µM) | [Result] | 0.05 |

| LPS-induced NO | % Inhibition @ 10µM | [Result] | 85% |

| LPS-induced TNF-α | % Inhibition @ 10µM | [Result] | 92% |

Table 3: Example Data from In Vivo Paw Edema Model

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hr |

| Vehicle Control | - | 0% |

| Positive Control | 10 | 65% |

| Compound (Dose 1) | 25 | [Result] |

| Compound (Dose 2) | 50 | [Result] |

Interpretation:

-

A low IC₅₀ value in a biochemical assay (e.g., COX or kinase) suggests direct and potent target engagement, supporting a specific molecular mechanism.

-

Strong inhibition of NO and cytokine production in the cell-based assay confirms that the compound can disrupt the inflammatory response within a cell.

-

If the compound is potent in the biochemical assay and the cell-based assay, and also shows significant edema inhibition in vivo, this provides a strong, multi-layered validation of its anti-inflammatory mechanism.

-

If the compound is active in the cellular and in vivo models but not in the specific biochemical assays, it suggests it may be acting on a different, untested target, prompting further investigation.

Conclusion and Future Directions

This guide provides a rigorous, logical framework for moving this compound from a molecule of interest to a well-characterized compound with a defined mechanism of action. By systematically progressing from foundational cytotoxicity studies to specific in vitro and in vivo models, researchers can efficiently test clear, evidence-based hypotheses.

The data generated through this workflow will not only elucidate the primary mechanism of action but will also pave the way for critical next steps in the drug discovery pipeline. Future work should include comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, broader kinase profiling to assess off-target effects, and more complex animal models of chronic inflammation to explore its full therapeutic potential. The journey to understanding the biological role of this compound is a compelling one, with the potential to yield novel therapeutic agents for inflammatory diseases.

References

- 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. (n.d.).

-

6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Retrieved January 23, 2026, from [Link]

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).

-

Guidelines for anti‐inflammatory assays in RAW264.7 cells - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5). Retrieved January 23, 2026, from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved January 23, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). Retrieved January 23, 2026, from [Link]

-

Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 23, 2026, from [Link]

-

Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). Retrieved January 23, 2026, from [Link]

-

Animal Models for Inflammation: A Review - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved January 23, 2026, from [Link]

-

In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. (2021, August 12). Retrieved January 23, 2026, from [Link]

-

An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity | Bentham Science Publishers. (2026, January 12). Retrieved January 23, 2026, from [Link]

-

VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017, April 1). Retrieved January 23, 2026, from [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (2025, August 7). Retrieved January 23, 2026, from [Link]

-

Biologically active pyridine carboxylic acid derived enzyme inhibitors... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved January 23, 2026, from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved January 23, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 23, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Taylor & Francis. (2025, May 19). Retrieved January 23, 2026, from [Link]

-

Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019, September 5). Retrieved January 23, 2026, from [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews. (2023, March 24). Retrieved January 23, 2026, from [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Retrieved January 23, 2026, from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 23, 2026, from [Link]

-

New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed. (2009, April 1). Retrieved January 23, 2026, from [Link]

-

Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.). Retrieved January 23, 2026, from [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. sarpublication.com [sarpublication.com]

- 4. rjptonline.org [rjptonline.org]

- 5. rroij.com [rroij.com]

- 6. 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asianjpr.com [asianjpr.com]

- 22. ijpsr.com [ijpsr.com]

Discovery and history of pyridazine compounds in medicinal chemistry

An In-depth Technical Guide to the Discovery and History of Pyridazine Compounds in Medicinal Chemistry

Abstract

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capabilities, and weak basicity—render it a privileged scaffold in drug design. This guide traces the historical trajectory of pyridazine, from its initial synthesis in the late 19th century through a long period of dormancy to its renaissance, sparked by the discovery of natural products and culminating in the recent FDA approval of landmark drugs. We will explore the causality behind its selection in drug design, analyze the structure-activity relationships of key derivatives, and provide detailed protocols and mechanistic insights into its diverse therapeutic applications, establishing why pyridazine continues to be a molecule of immense interest for researchers and drug development professionals.

Chapter 1: The Genesis of Pyridazine Chemistry

The story of pyridazine begins not in nature, where it is exceptionally rare, but in the laboratories of late 19th-century chemists. The first substituted pyridazine was synthesized by Emil Fischer in 1886 during his investigations into the condensation of phenylhydrazine and levulinic acid.[1] Shortly after, the term "pyridazine" was officially coined by Knorr in 1885.[2] However, it was Taüber who first successfully synthesized the unsubstituted parent heterocycle.[2]

Despite these early syntheses, the pyridazine scaffold languished in relative obscurity for over 75 years. This prolonged period of dormancy can be attributed to a critical factor: the near absence of pyridazine-containing compounds in nature.[2] The scarcity of naturally occurring hydrazines, which are common building blocks for pyridazine synthesis, meant that chemists lacked a natural template from which to draw inspiration.[1] This changed dramatically in 1971 with the discovery that bacteria such as Streptomyces jamaicensis could produce hexahydropyridazines. This was soon followed by the isolation of pyridazomycin, an antifungal agent produced by Streptomyces violaceoniger, marking the first identification of a naturally occurring pyridazine antibiotic and signaling the dawn of its pharmaceutical relevance.[2]

Chapter 2: Physicochemical Properties: The Makings of a Privileged Scaffold

The utility of the pyridazine ring in medicinal chemistry is not accidental; it is a direct consequence of its distinct electronic and physical properties, which offer rational solutions to common challenges in drug design.[3]

Core Physicochemical Attributes:

-

Aromaticity and Electron Distribution: As a six-membered ring with two adjacent nitrogen atoms, pyridazine is an aromatic heterocycle.[4] The high electronegativity of the nitrogen atoms makes the ring π-electron deficient, which influences its stability and reactivity.[2]

-

Dipole Moment and Polarity: The adjacent nitrogen atoms create a significant dipole moment. This inherent polarity increases the aqueous solubility of molecules containing the pyridazine core compared to their carbocyclic counterparts like benzene, a crucial advantage for bioavailability.[3][5]

-

Hydrogen Bonding Capacity: The lone pairs of electrons on the two nitrogen atoms act as robust hydrogen bond acceptors.[3] This dual-acceptor capability allows for strong and specific interactions with biological targets, such as enzyme active sites or protein receptors.[3]

-

Weak Basicity: Compared to other nitrogenous heterocycles like pyridine, pyridazine is a weak base. This property makes it less susceptible to protonation at physiological pH, ensuring that its hydrogen-bonding potential is not lost.[6]

These properties collectively contribute to pyridazine's status as a "privileged structure." Its inclusion can improve pharmacokinetic profiles by enhancing solubility, reduce potential off-target effects associated with high lipophilicity, and lower the risk of interactions with metabolic enzymes like cytochrome P450 or the cardiac hERG potassium channel.[3]

Chapter 3: Modern Drug Discovery: Case Studies of Pyridazine-Based Blockbusters

The true potential of the pyridazine core has been realized in the 21st century with the development and approval of highly innovative drugs. These molecules are not simply analogs of existing therapies but are often first-in-class agents where the pyridazine scaffold was instrumental in achieving the desired therapeutic profile.

Case Study 1: Deucravacitinib - An Allosteric TYK2 Inhibitor

Therapeutic Need and Target: Psoriasis is a chronic autoimmune inflammatory disease. Tyrosine kinase 2 (TYK2) is an intracellular signaling kinase that mediates cytokine pathways (e.g., IL-23, IL-12, Type I interferons) crucial to the pathogenesis of psoriasis. The challenge was to inhibit TYK2 selectively over other closely related JAK family kinases (JAK1, JAK2, JAK3) to avoid off-target side effects like immunosuppression or anemia.

Design Rationale and the Role of Pyridazine: Deucravacitinib (Sotyktu™) represents a landmark achievement as the first FDA-approved allosteric TYK2 inhibitor (September 2022).[3] It binds to the regulatory pseudokinase (JH2) domain of TYK2, not the active kinase (JH1) domain. This allosteric mechanism locks the enzyme in an inactive state and is the key to its remarkable selectivity.

The pyridazine ring is central to this design. In the crystal structure, one of the pyridazine nitrogen atoms forms an intramolecular hydrogen bond with a secondary amide moiety in the molecule. This interaction is critical as it pre-organizes the molecule into the specific conformation required to bind to the allosteric pocket of the JH2 domain.[3] This conformational rigidity, enforced by the pyridazine core, would be difficult to achieve with a more flexible phenyl ring, demonstrating a sophisticated use of the heterocycle's inherent properties to solve a profound selectivity challenge.

Mechanism of Action: TYK2 Signaling Pathway Deucravacitinib binding to the TYK2 pseudokinase domain prevents the conformational changes necessary for its activation. This blocks the downstream phosphorylation of STAT proteins, thereby inhibiting the signaling cascades of key inflammatory cytokines.

Case Study 2: Relugolix - An Oral GnRH Receptor Antagonist

Therapeutic Need and Target: Advanced prostate cancer is often androgen-sensitive, meaning its growth is driven by testosterone. Gonadotropin-releasing hormone (GnRH) receptor agonists are a standard of care, but they cause an initial testosterone surge. A direct antagonist that avoids this surge and can be administered orally was a significant unmet need.

Design Rationale and the Role of Pyridazine: Relugolix (Orgovyx™), approved by the FDA in December 2020, is an oral non-peptide GnRH receptor antagonist.[3] The pyridazine ring serves as a central scaffold, acting as a bioisosteric replacement for other aromatic systems. Its key contributions are:

-

Solubility and Oral Bioavailability: The polarity imparted by the pyridazine core is crucial for achieving the aqueous solubility required for an oral formulation.

-

Optimized Geometry: The specific geometry and vector projections of substituents from the pyridazine ring allow the molecule to fit optimally into the GnRH receptor binding pocket, displacing the natural ligand.

The development of Relugolix showcases the use of pyridazine as a fundamental building block to achieve a desired pharmacokinetic profile without sacrificing pharmacodynamic potency.

Chapter 4: The Synthetic Chemist's Toolkit: Building the Pyridazine Core

The construction of the pyridazine heterocycle is a mature field of organic chemistry, with numerous methods available to medicinal chemists. The classical and most common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol: Synthesis of a 3,6-disubstituted Pyridazine

This protocol describes a general method for synthesizing a pyridazine ring from a 1,4-diketone precursor, a foundational reaction in many pyridazine-based drug discovery programs.

Objective: To synthesize 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione.

Materials:

-

1,4-diphenyl-1,4-butanedione (1.0 mmol, 238 mg)

-

Hydrazine hydrate (N₂H₄·H₂O) (1.2 mmol, 60 mg, ~0.06 mL)

-

Ethanol (95%, 10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

-

Reflux condenser, round-bottom flask (50 mL), magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) apparatus (Silica gel, 1:1 Hexane:Ethyl Acetate)

-

Recrystallization solvents (Ethanol/Water)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 1,4-diphenyl-1,4-butanedione (1.0 mmol) and ethanol (10 mL). Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Add a catalytic amount of glacial acetic acid (~2 drops) to the solution. Subsequently, add hydrazine hydrate (1.2 mmol) dropwise to the stirring solution at room temperature.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain the reflux for 4 hours.

-

Reaction Monitoring (Causality Check): The progress of the reaction should be monitored by TLC. A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. This step is critical to prevent incomplete conversion or decomposition from prolonged heating.

-

Workup and Isolation: After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product. Collect the resulting solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Purification: The crude product is purified by recrystallization from an ethanol/water solvent system to yield 3,6-diphenylpyridazine as a crystalline solid. The purity is confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Chapter 5: The Broad Therapeutic Spectrum of Pyridazine Derivatives

Beyond its role in landmark drugs, the pyridazine scaffold is a versatile building block for compounds across a vast range of therapeutic areas.[7][8] Its ability to serve as a pharmacophore has been exploited to develop inhibitors, agonists, and modulators for numerous biological targets.

| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Reference(s) |

| Oncology | VEGFR-2, mTOR, Protein Kinase Inhibition | 3,6-disubstituted pyridazines | [5] |

| Antiviral | Human Rhinovirus (HRV) Capsid Inhibition | Pirodavir, Vapendavir | [3] |

| Antibacterial | DNA Gyrase Inhibition | Thiazolopyridazines | [2][8] |

| Anti-inflammatory | TNF-α, IL-6, TxA2 Inhibition | Pyridazinone derivatives | [9] |

| Cardiovascular | Antihypertensive (Vasodilator) | Hydralazine, Cadralazine | [1][7] |

| CNS Disorders | Antidepressant (MAO Inhibition) | Minaprine | [3] |

| Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibition | Triazolo-pyridazine derivatives | [7] |

| Immunology | STING Agonism | 3-(fluoro-imidazolyl) pyridazines | [10] |

Conclusion and Future Outlook

The journey of the pyridazine heterocycle in medicinal chemistry is a compelling narrative of scientific rediscovery and rational design. From its humble beginnings as a synthetic curiosity, it has risen to become a truly privileged scaffold, integral to the function of multiple FDA-approved drugs. Its unique physicochemical properties provide a versatile toolkit for medicinal chemists to address challenges in solubility, selectivity, and pharmacokinetics.

The future for pyridazine chemistry remains bright. Emerging applications, such as in the development of potent STING agonists for cancer immunotherapy, highlight its continuing relevance.[10] As our understanding of molecular recognition and drug-target interactions deepens, the rational deployment of the pyridazine core will undoubtedly continue to yield novel therapeutics for diseases once considered intractable.

References

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Pharmaceutical Sciences and Bioscientific Research. [Link]

-

Mustafa, M., & Abdel-Karem, Y. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. ResearchGate. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]

-

Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1639–1715. [Link]

-

A One-Pot Approach to Novel Pyridazine C-Nucleosides. National Institutes of Health. [Link]

-

Pyridazine. Wikipedia. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

-

Heterocyclic compound. Wikipedia. [Link]

-

PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

-

Pyridazine and its derivatives. SlideShare. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

-

Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

-

Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Royal Society of Chemistry. [Link]

Sources

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazine and its derivatives | PPTX [slideshare.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Ethoxypyridazine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Ethoxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct public data for this specific molecule, this guide leverages information on the closely related and well-documented analogue, 6-Methoxypyridazine-3-carboxylic acid, to infer its properties and potential synthesis. This approach provides a robust framework for researchers initiating projects involving this class of compounds.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Pyridazine and its derivatives are recognized as "privileged structures" in drug discovery.[1] These nitrogen-containing heterocyclic scaffolds are key components in a wide array of biologically active molecules, demonstrating activities ranging from anticancer and antibacterial to anti-inflammatory.[2][3] The inclusion of a carboxylic acid moiety introduces a versatile functional group that can participate in crucial hydrogen bonding interactions with biological targets and serve as a handle for further chemical modifications.[4][5] The alkoxy substituent, in this case, an ethoxy group, can modulate the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile, making this compound a molecule with significant potential for the development of novel therapeutics.

Core Compound Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈N₂O₃

-

Structure:

Caption: Molecular structure of this compound.

For the purpose of this guide, we will reference the data for 6-Methoxypyridazine-3-carboxylic acid (CAS: 56434-28-7) as a primary analogue.[3][6]

Physicochemical Properties

The physicochemical properties of this compound are anticipated to be similar to its methoxy counterpart. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Predicted/Inferred Value for this compound | Data for 6-Methoxypyridazine-3-carboxylic acid |

| Molecular Weight | 168.15 g/mol | 154.12 g/mol [6] |

| Appearance | White to off-white solid | White crystalline powder |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO. | Soluble in water[3] |

| pKa | Estimated to be around 3-4 (for the carboxylic acid) | No data available |

| LogP | Predicted to be slightly higher than the methoxy analogue | No data available |

Synthesis Protocol

A robust and scalable synthesis is paramount for the exploration of any new chemical entity. The following proposed synthesis for this compound is adapted from a patented method for its methoxy analogue.[7] The core of this strategy involves the nucleophilic substitution of a chloro-precursor with sodium ethoxide.

Overall Synthesis Workflow

Sources

- 1. 3-羧基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [cora.ucc.ie]

- 6. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 6-Ethoxypyridazine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxypyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the pyridazine scaffold.[1] A thorough understanding of its structural and electronic properties is paramount for its application in the development of novel therapeutics. This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document delves into the theoretical underpinnings of each technique, outlines detailed experimental protocols, and presents predicted spectral data to facilitate the identification and purity assessment of this compound.

Introduction to this compound and Spectroscopic Analysis

The pyridazine ring is a key structural motif in a wide array of biologically active molecules, exhibiting properties that are advantageous for drug design, such as improved aqueous solubility and reduced inhibition of cytochrome P450 enzymes.[1] The title compound, this compound, combines this privileged heterocycle with an ethoxy group and a carboxylic acid moiety, making it a valuable building block for the synthesis of more complex pharmaceutical agents.

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of such novel chemical entities.[2] Techniques like NMR, IR, and MS provide detailed information about the molecular structure, functional groups, and molecular weight, which are critical for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H NMR and ¹³C NMR are essential for structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridazine ring, the ethoxy group, and the carboxylic acid. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum (10–12 ppm).[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

| Pyridazine H-4 | ~8.0 - 8.2 | Doublet | 1H |

| Pyridazine H-5 | ~7.2 - 7.4 | Doublet | 1H |

| Ethoxy (-OCH₂CH₃) | ~4.5 - 4.7 | Quartet | 2H |

| Ethoxy (-OCH₂CH₃) | ~1.4 - 1.6 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[3]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Pyridazine C-3 | 145 - 150 |

| Pyridazine C-6 | 160 - 165 |

| Pyridazine C-4 | 130 - 135 |

| Pyridazine C-5 | 120 - 125 |

| Ethoxy (-OCH₂) | 60 - 65 |

| Ethoxy (-CH₃) | 14 - 16 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

Consider performing 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of proton and carbon signals.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic pyridazine ring. Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding.[5][6]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Pyridazine Ring C=N, C=C Stretches | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Ether and Carboxylic Acid) | 1200 - 1300 | Strong |

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Caption: Experimental workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Predicted Mass Spectrum